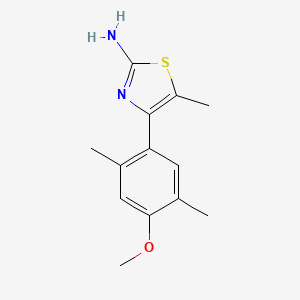

4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Description

Chemical Identity and Structural Characterization of 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Systematic Nomenclature and Molecular Formula Analysis

The compound this compound is systematically identified by its Chemical Abstracts Service registry number 879053-84-6. The molecular formula C₁₃H₁₆N₂OS reflects the elemental composition comprising thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight is established at 248.35 grams per mole, representing a moderately sized organic molecule within the thiazole derivative family.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the thiazole ring serves as the parent structure with position-specific substitutions clearly defined. The methoxy group (-OCH₃) occupies the para position relative to the thiazole attachment point on the phenyl ring, while two methyl groups are positioned at the 2 and 5 positions of the phenyl ring. The thiazole ring itself bears a methyl substituent at the 5-position and an amino group at the 2-position, creating the complete structural framework.

The International Chemical Identifier provides a standardized representation of the molecular structure: InChI=1S/C13H16N2OS/c1-7-6-11(16-4)8(2)5-10(7)12-9(3)17-13(14)15-12/h5-6H,1-4H3,(H2,14,15). This identifier encodes the connectivity and stereochemical information necessary for unambiguous structural identification. The compound is also registered in the Environmental Protection Agency Distributed Structure-Searchable Toxicity database under the identifier DTXSID30424674, indicating its inclusion in comprehensive chemical databases for regulatory and research purposes.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound would provide essential information about the solid-state structure and molecular packing arrangements. The compound features a thiazole ring system that typically exhibits planar geometry due to the aromatic character of the five-membered heterocycle. The phenyl ring substituted with methoxy and dimethyl groups would be expected to adopt a near-planar conformation, with the dihedral angle between the thiazole and phenyl rings being a critical structural parameter.

The methoxy group at the 4-position of the phenyl ring introduces both electronic and steric effects that influence the overall molecular geometry. The electron-donating nature of the methoxy substituent affects the electronic distribution within the aromatic system, while its spatial requirements may influence the preferred conformational arrangements. The two methyl groups positioned at the 2 and 5 positions of the phenyl ring create additional steric bulk that could restrict rotational freedom around the thiazole-phenyl bond.

Three-dimensional conformational analysis would reveal the preferred spatial arrangements of the various substituents and their influence on molecular properties. The amino group at the 2-position of the thiazole ring can participate in hydrogen bonding interactions, which would be evident in crystal packing studies. The presence of the sulfur atom in the thiazole ring and the oxygen atom in the methoxy group provides additional sites for intermolecular interactions that would influence crystal structure formation and stability.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of both proton and carbon-13 spectra. For this compound, proton Nuclear Magnetic Resonance analysis would reveal characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons on the phenyl ring would appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating effects of the methoxy and methyl substituents.

The methoxy group would produce a characteristic singlet signal, typically appearing around 3.8 parts per million, corresponding to the three equivalent methyl protons attached to oxygen. The two methyl groups on the phenyl ring would generate distinct singlet signals, with their chemical shifts influenced by their specific aromatic environments. The methyl group attached to the thiazole ring would appear as a separate singlet, with its chemical shift reflecting the electronic environment of the heterocyclic system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The aromatic carbon signals would appear in the characteristic aromatic region, with the carbon bearing the methoxy group showing a downfield shift due to the electron-withdrawing effect of the oxygen atom. The methyl carbon signals would appear in the aliphatic region, with their chemical shifts providing information about their immediate electronic environments. The thiazole ring carbons would exhibit characteristic chemical shifts reflecting the influence of both nitrogen and sulfur heteroatoms.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy would reveal characteristic vibrational modes that provide structural fingerprints for this compound. The amino group at the 2-position of the thiazole ring would produce characteristic nitrogen-hydrogen stretching vibrations, typically appearing in the region between 3300 and 3500 wavenumbers. These bands would provide direct evidence for the presence of primary amino functionality within the molecular structure.

The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching modes from the various methyl groups would be observed in the 2800-3000 wavenumber range. The methoxy group would contribute characteristic carbon-oxygen stretching vibrations, typically appearing around 1250-1300 wavenumbers, providing confirmation of the ether linkage within the substituent.

The thiazole ring system would exhibit characteristic vibrational modes associated with the heterocyclic structure. Carbon-nitrogen stretching vibrations would appear in the 1400-1600 wavenumber region, while carbon-sulfur stretching modes would be observed at lower frequencies. The aromatic carbon-carbon stretching vibrations from both the phenyl and thiazole rings would contribute to the complex fingerprint region between 1400 and 1600 wavenumbers, providing detailed structural information about the aromatic framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would provide molecular weight confirmation and fragmentation pathway information. The molecular ion peak would appear at mass-to-charge ratio 248, corresponding to the molecular weight of 248.35 atomic mass units. The isotope pattern would reflect the natural abundance of carbon-13, nitrogen-15, sulfur-34, and other heavy isotopes, providing additional confirmation of the molecular formula.

Fragmentation patterns would reveal the preferred bond cleavage pathways under ionization conditions. The thiazole-phenyl bond represents a potential fragmentation site, which could generate fragment ions corresponding to the substituted phenyl cation and the thiazole-containing fragment. The methoxy group might undergo loss of methyl radical or methanol elimination, producing characteristic fragment ions that would aid in structural confirmation.

The amino group could participate in fragmentation through loss of ammonia or formation of iminium ions, depending on the ionization method employed. The various methyl groups could undergo loss as methyl radicals, producing fragment ions with masses reduced by 15 atomic mass units. Analysis of these fragmentation patterns would provide detailed information about the molecular connectivity and the relative stability of different structural regions within the molecule, contributing to comprehensive structural characterization and identification.

Properties

IUPAC Name |

4-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-7-6-11(16-4)8(2)5-10(7)12-9(3)17-13(14)15-12/h5-6H,1-4H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWRAZUSAFMTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C2=C(SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424674 | |

| Record name | 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-84-6 | |

| Record name | 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Substitution Reactions:

Amine Introduction: The amine group can be introduced via nucleophilic substitution reactions using ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Methoxybenzene, methyl iodide, ammonia, primary amines, various solvents, and catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine serves as a valuable building block for synthesizing more complex molecules. Its thiazole ring structure is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation and reduction .

Biological Activities

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities. The presence of the methoxy group enhances these properties by increasing solubility and bioavailability.

- Anticancer Activity : Preliminary research suggests that this compound may interact with specific molecular targets involved in cancer cell proliferation. Its mechanism of action is thought to involve modulation of enzyme activity and receptor binding .

Medicinal Applications

Due to its diverse biological activities, this compound is explored as a potential therapeutic agent. Its interactions with various biological targets make it a candidate for drug development aimed at treating infections and cancers .

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against several bacterial strains. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Research focused on its ability to inhibit specific kinases involved in cell cycle regulation showed promising results, suggesting pathways for further investigation into its anticancer mechanisms .

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazol-2-amine derivatives are heavily influenced by substituents on the phenyl and thiazole rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Key Observations:

Challenges and Limitations

- Discontinued Status: The target compound’s discontinuation () may reflect synthetic complexity, poor bioavailability, or insufficient efficacy compared to halogenated analogs like or .

- Limited Data: Many analogs (e.g., ) lack detailed pharmacological profiles, emphasizing the need for further research.

Biological Activity

4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique combination of functional groups that may contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H16N2OS

- Molecular Weight : 234.35 g/mol

Synthesis

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method, which includes the condensation of α-haloketones with thiourea under acidic conditions. Subsequent substitution reactions introduce the amine group via nucleophilic substitution using ammonia or primary amines.

Anticancer Properties

Research indicates that compounds within the thiazole family, including this compound, exhibit significant anticancer properties. A study highlighted that thiazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring enhance cytotoxicity against various cancer cell lines .

Case Study: Antitumor Activity

One study evaluated a series of thiazole derivatives against melanoma and prostate cancer cells. The results showed improved antiproliferative activity in the low nanomolar range compared to earlier lead compounds. The presence of specific substituents on the phenyl ring was crucial for enhancing activity .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Melanoma |

| Compound 2 | 1.98 ± 1.22 | Prostate Cancer |

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have been studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. For instance, its interaction with tubulin suggests a potential pathway for anticancer activity through inhibition of mitosis .

Q & A

Q. What are common synthetic routes for 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

- Step 1 : Condensation of thiourea derivatives with halogenated intermediates to form thiazole cores. Thiourea analogs are cyclized using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) .

- Step 2 : Introduction of the 4-methoxy-2,5-dimethylphenyl group via nucleophilic substitution or Suzuki coupling. Methoxy and methyl substituents are often added using aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in aldol-like condensations .

- Purification : Recrystallization from DMF-acetic acid or acetone is common to achieve high purity .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

Q. What initial biological screenings are performed, and what activities are observed?

- Antimicrobial : Thiazole derivatives are screened against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) via broth microdilution assays, with MIC values reported .

- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity. Substituents like tert-butyl groups enhance activity by improving lipophilicity .

- Antiviral : Plaque reduction assays assess inhibition of viral replication .

Advanced Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Reaction Optimization :

- Purification Strategies :

- Column chromatography with silica gel (ethyl acetate/hexane eluent) removes byproducts.

- Slow evaporation of acetone solutions yields high-quality crystals for X-ray analysis .

Q. How should contradictory bioactivity data across studies be analyzed?

- Variable Control : Compare assay conditions (e.g., cell line specificity, incubation time). For example, antitubercular activity may vary due to differences in bacterial strain virulence .

- Structural Confounders : Check for impurities (via HPLC) or stereochemical variations (e.g., E/Z isomerism in α,β-unsaturated ketones) .

- Dosage Adjustments : Re-evaluate IC₅₀ values under standardized protocols to ensure comparability .

Q. What computational methods support SAR studies for thiazole derivatives?

- Docking Simulations : AutoDock Vina predicts binding affinities to target proteins (e.g., CRF receptors) by modeling interactions with the methoxy and methyl groups .

- DFT Calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to explain enhanced reactivity of halogenated analogs .

- QSAR Models : Correlate substituent hydrophobicity (logP) with antimicrobial potency using multivariate regression .

Q. How does X-ray crystallography using SHELX resolve molecular conformation?

- Refinement Workflow : SHELXL refines atomic coordinates against high-resolution data, optimizing bond lengths and angles. Hydrogen atoms are placed geometrically with riding models .

- Interaction Analysis : Intermolecular C–H⋯N hydrogen bonds are mapped to explain crystal packing and stability. For example, planar layers in thiadiazole derivatives are linked via these interactions .

Q. What strategies enhance pharmacokinetic properties of this compound?

- Lipophilicity Modulation : Introduce fluorobenzyl or tert-butyl groups to improve membrane permeability (logP optimization) .

- Metabolic Stability : Replace labile esters with thioether linkages to reduce hepatic clearance .

- Solubility : Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) enhances aqueous solubility without altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.